6-Bromo-N-methoxy-N-methylnicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-N-methoxy-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQQNLRKWKBQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Synthesis of 6 Bromo N Methoxy N Methylnicotinamide
Strategic Approaches to N-Methoxy-N-methylamide Formation from Carboxylic Acid Precursors
The conversion of a carboxylic acid to a Weinreb amide is a fundamental step that allows for the subsequent controlled addition of organometallic reagents to form ketones. Several strategies have been developed to facilitate this transformation efficiently and under mild conditions.
Carboxylic Acid Activation and Condensation with N,O-Dimethylhydroxylamine Hydrochloride
A primary strategy for the formation of N-methoxy-N-methylamides involves the activation of the carboxylic acid group to facilitate nucleophilic attack by N,O-dimethylhydroxylamine. This activation can be achieved through various reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.
One common approach is the use of 1,1'-carbonyldiimidazole (B1668759) (CDI). The reaction of a carboxylic acid with CDI forms a highly reactive acyl-imidazole intermediate. This intermediate readily reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to yield the desired Weinreb amide. This method is often favored due to its mild reaction conditions and the convenient removal of byproducts.
| Activating Agent | Intermediate | Key Advantages |
|---|---|---|
| 1,1'-Carbonyldiimidazole (CDI) | Acyl-imidazole | Mild conditions, gaseous byproduct (CO2) |
| Thionyl Chloride (SOCl2) / Oxalyl Chloride ((COCl)2) | Acyl chloride | High reactivity of intermediate |
Utilization of Peptide Coupling Reagents and Triazine Derivatives in Amide Bond Formation
The field of peptide synthesis has produced a vast arsenal (B13267) of coupling reagents that are highly effective for amide bond formation, including the synthesis of Weinreb amides. These reagents activate the carboxylic acid in situ, allowing for a direct reaction with N,O-dimethylhydroxylamine hydrochloride.
Commonly employed peptide coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Phosphonium salts, for instance, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also powerful activating agents. google.com
More recently, triazine derivatives have emerged as efficient and cost-effective coupling reagents. 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) can be used to activate carboxylic acids, forming a reactive triazinyl ester that subsequently reacts with N,O-dimethylhydroxylamine. chemimpex.com A related and highly effective water-soluble reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). guidechem.com DMT-MM allows for the direct condensation of carboxylic acids with N,O-dimethylhydroxylamine hydrochloride in a variety of solvents, including alcohols and even water, under mild conditions. rsc.org
| Coupling Reagent Class | Examples | Typical Reaction Conditions |
|---|---|---|
| Carbodiimides | DCC, EDC (+ HOBt) | Organic solvent (e.g., DCM, DMF), room temperature |
| Phosphonium/Uronium Salts | BOP, HBTU, HATU | Organic solvent, base (e.g., DIPEA, NMM) |
| Triazine Derivatives | CDMT, DMT-MM | Various solvents including protic solvents, mild conditions |
Synthesis from Acyl Chlorides and Esters via Amide Exchange
While direct conversion from carboxylic acids is often preferred, Weinreb amides can also be synthesized from other carboxylic acid derivatives. The reaction of an acyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270), is a high-yielding and straightforward method. The high reactivity of the acyl chloride ensures a rapid conversion.
Esters can also be converted to Weinreb amides, typically through aminolysis. This reaction often requires more forcing conditions or the use of a catalyst, such as trimethylaluminum (B3029685) (AlMe₃), which facilitates the amide exchange.
Regioselective Bromination Strategies for the Nicotinamide (B372718) Core
The introduction of a bromine atom at the 6-position of the nicotinamide ring is a critical step in the synthesis of the target compound. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging and requires careful selection of reaction conditions to achieve the desired regioselectivity.
Direct Halogenation Protocols on Nicotinamide Scaffolds
Direct bromination of the unsubstituted nicotinamide (pyridine-3-carboxamide) ring is generally difficult and can lead to a mixture of products or require harsh reaction conditions. The pyridine ring is deactivated towards electrophilic attack, and the directing effects of the carboxamide group can further complicate the regiochemical outcome. Electrophilic halogenation of pyridine itself typically requires high temperatures and strong acids, often resulting in substitution at the 3-position. google.com
However, specific reagents and conditions can favor substitution at other positions. For instance, the use of brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can offer alternative selectivities in pyridine derivatives. google.com Achieving selective bromination at the 6-position of an unsubstituted nicotinamide scaffold directly remains a synthetic challenge and is often less efficient than stepwise approaches.
Derivatization from Pre-Brominated Nicotinic Acid Derivatives
A more reliable and widely used strategy involves the use of a pre-brominated starting material, namely 6-bromonicotinic acid. This approach ensures that the bromine atom is correctly positioned from the outset, thus avoiding issues with regioselectivity during the halogenation step.
6-Bromonicotinic acid can be synthesized through various routes. One common method involves the Sandmeyer reaction of 6-aminonicotinic acid. Another approach is the oxidation of 2-bromo-5-methylpyridine. guidechem.com Once 6-bromonicotinic acid is obtained, it can then be converted to the target 6-Bromo-N-methoxy-N-methylnicotinamide using the methodologies for Weinreb amide formation described in section 2.1. This two-step sequence, starting from a pre-brominated precursor, offers a robust and high-yielding pathway to the desired product.
| Starting Material for 6-Bromonicotinic Acid | Key Transformation |
|---|---|
| 6-Aminonicotinic Acid | Diazotization followed by Sandmeyer reaction |
| 2-Bromo-5-methylpyridine | Oxidation of the methyl group |
| 2-Amino-5-methylpyridine | Sandmeyer reaction followed by oxidation |
Palladium-Catalyzed Carbonylation and Cross-Coupling Approaches to Nicotinamide Synthesis
Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For the synthesis of nicotinamide derivatives, aminocarbonylation and cross-coupling reactions represent powerful strategies for introducing the carboxamide functionality and for constructing the substituted pyridine core.
Palladium-catalyzed aminocarbonylation is a highly effective method for the synthesis of amides, involving the reaction of an aryl or heteroaryl halide (or triflate) with an amine and carbon monoxide. researchgate.netmdpi.com This three-component coupling provides a direct route to amides, avoiding the need to first prepare and isolate a carboxylic acid or acyl chloride. acs.org The synthesis of this compound can be envisaged via the aminocarbonylation of a 2-bromo-5-halopyridine with N,O-dimethylhydroxylamine.
The catalytic cycle for this transformation typically involves the oxidative addition of the halopyridine to a Pd(0) complex, followed by CO insertion to form a Pd(II)-acyl complex. Subsequent reaction with the amine (in this case, N,O-dimethylhydroxylamine) leads to the formation of the amide product and regeneration of the Pd(0) catalyst. nih.govberkeley.edu
Research on the aminocarbonylation of iodoquinolines has demonstrated that reaction conditions can be finely tuned to control product selectivity. For instance, the choice of ligand and carbon monoxide pressure significantly influences the reaction outcome. In the aminocarbonylation of 6-iodoquinoline, using a monodentate phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) under high CO pressure (40 bar) favors the formation of 2-ketocarboxamides (double carbonylation products). mdpi.comnih.gov Conversely, employing a bidentate ligand such as XantPhos under atmospheric CO pressure almost exclusively yields the corresponding carboxamide (single carbonylation product). mdpi.comnih.gov This selectivity is crucial for efficiently synthesizing the desired nicotinamide derivative.
The use of palladacycle precatalysts has been shown to generate highly active catalysts that can facilitate aminocarbonylation of (hetero)aryl bromides at lower temperatures (e.g., 40-50 °C), which is beneficial for substrates with sensitive functional groups. acs.org
| Catalyst System | CO Pressure (bar) | Primary Product | Selectivity | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / 2 PPh₃ | 40 | 2-Ketocarboxamide | >82% | mdpi.comnih.gov |
| Pd(OAc)₂ / XantPhos | 1 | Carboxamide | >98% | mdpi.comnih.gov |
The synthesis of the target molecule requires a 6-brominated nicotinic acid precursor. While direct bromination of nicotinic acid derivatives can be challenging due to the electronic nature of the pyridine ring, palladium-catalyzed cross-coupling reactions provide a powerful alternative for constructing the necessary substituted pyridine framework. Reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings are foundational in this regard. wikipedia.orgwikipedia.orgwwjmrd.com
The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide or triflate, is particularly widely used due to the stability and low toxicity of the boronic acid reagents. wikipedia.orglibretexts.org This reaction can be used to synthesize complex biaryl structures or to introduce various substituents onto a pyridine ring. For example, a synthetic strategy could involve coupling a suitably functionalized boronic acid with a dihalopyridine, where one halogen acts as the coupling handle and the other is retained for subsequent conversion to the amide. The general mechanism involves oxidative addition of the aryl halide to Pd(0), transmetalation with the organoboron compound, and reductive elimination to form the new C-C bond. libretexts.org
The Heck reaction offers another route, coupling aryl halides with alkenes to form substituted alkenes. wikipedia.orgmasterorganicchemistry.com While less direct for this specific target, it demonstrates the versatility of palladium catalysis in manipulating aryl halide precursors.
The strategic placement of a halogen, such as bromine in 6-bromonicotinic acid, is essential as it serves as a key functional handle for these powerful cross-coupling reactions or for the final aminocarbonylation step. The synthesis of the 6-bromonicotinic acid precursor itself can be achieved from precursors like 2,5-dibromopyridine (B19318) through methods such as Grignard reactions.
| Reaction Name | Coupling Partners | Catalyst | Key Features | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron Compound + Organohalide | Pd(0) Complex | Mild conditions, high functional group tolerance, stable reagents. | wikipedia.orglibretexts.org |
| Heck | Alkene + Unsaturated Halide/Triflate | Pd(0) Complex | Forms substituted alkenes, excellent stereoselectivity. | wikipedia.orgorganic-chemistry.org |
| Negishi | Organozinc Compound + Organohalide | Pd(0) or Ni(0) Complex | High reactivity and selectivity. | wwjmrd.com |
Sustainable and Efficient Synthetic Routes for Brominated Nicotinamide Derivatives
In line with the principles of green chemistry, modern synthetic efforts focus on developing sustainable and efficient processes that minimize waste, reduce energy consumption, and utilize environmentally benign materials. frontiersin.org The synthesis of brominated nicotinamide derivatives can benefit significantly from these approaches. researchgate.netrasayanjournal.co.in
Key strategies in green chemistry applicable to heterocycle synthesis include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. rasayanjournal.co.inrsc.org This technique is highly effective for palladium-catalyzed reactions, including cross-coupling and carbonylation.
Use of Greener Solvents: Traditional reliance on volatile and often toxic organic solvents is being replaced by more sustainable alternatives. Water, ionic liquids, and polyethylene (B3416737) glycol (PEG) have been successfully employed as reaction media for the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net
Heterogeneous and Recyclable Catalysts: Immobilizing palladium catalysts on solid supports facilitates easier separation from the reaction mixture, allowing the catalyst to be recovered and reused. This not only reduces costs but also minimizes contamination of the final product with heavy metals. rsc.org
One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel without isolating intermediates (one-pot synthesis) improves efficiency, reduces solvent waste, and saves time. rasayanjournal.co.in The aminocarbonylation reaction is an excellent example of a multicomponent reaction that aligns with these principles.
By integrating these green chemistry tools, the synthesis of this compound and related compounds can be made more economical and environmentally responsible, addressing the increasing demand for sustainable practices in the chemical and pharmaceutical industries. frontiersin.orgresearchgate.net
Chemical Reactivity and Transformations of 6 Bromo N Methoxy N Methylnicotinamide
Nucleophilic Addition Reactions at the Amide Carbonyl Center
The Weinreb amide is a particularly useful carbonyl derivative due to its controlled reactivity towards strong nucleophiles. Unlike more reactive acylating agents like acid chlorides or esters, the Weinreb amide can undergo a single addition without proceeding to the tertiary alcohol, which is a common side product. This is attributed to the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until acidic workup.
A key application of the Weinreb amide functionality in 6-Bromo-N-methoxy-N-methylnicotinamide is its reaction with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, to produce ketones in high yield. organic-chemistry.org The reaction proceeds via the formation of a stable five-membered chelate intermediate involving the methoxy (B1213986) group's oxygen and the metal cation. This intermediate is stable at low temperatures and does not collapse to the ketone until aqueous workup is performed. nih.govorgsyn.org This stability effectively prevents the common problem of over-addition, where a second equivalent of the organometallic reagent would add to the newly formed ketone to yield a tertiary alcohol. organic-chemistry.org This method allows for the synthesis of a diverse array of ketones by varying the organometallic partner, while preserving the reactive bromo-substituent for subsequent transformations.
Table 1: Synthesis of Ketones from this compound This table illustrates the reaction of this compound with various organometallic reagents to form the corresponding ketones.
| Organometallic Reagent (R-M) | Product |
| Phenylmagnesium bromide | (6-Bromopyridin-3-yl)(phenyl)methanone |
| Methylmagnesium chloride | 1-(6-Bromopyridin-3-yl)ethan-1-one |
| Vinyllithium | 1-(6-Bromopyridin-3-yl)prop-2-en-1-one |
| n-Butyllithium | 1-(6-Bromopyridin-3-yl)pentan-1-one |
The Weinreb amide can be selectively reduced to the corresponding aldehyde using common metal hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H). organic-chemistry.org Similar to the mechanism with organometallic reagents, the reduction proceeds through a stable chelated intermediate. This intermediate prevents over-reduction to the primary alcohol, a common outcome when reducing esters or carboxylic acids. The reaction is typically performed at low temperatures (e.g., -78 °C) and then quenched to hydrolyze the intermediate, affording the 6-bromo-nicotinaldehyde. This transformation provides a crucial synthetic route to aldehydes, which are versatile precursors for many other functional groups.
Table 2: Reduction of this compound to 6-Bromonicotinaldehyde This table details the conditions for the selective reduction of the Weinreb amide to an aldehyde.
| Hydride Reagent | Solvent | Temperature | Product |
| LiAlH₄ | Tetrahydrofuran (THF) | -78 °C to 0 °C | 6-Bromonicotinaldehyde |
| DIBAL-H | Dichloromethane (DCM) | -78 °C | 6-Bromonicotinaldehyde |
While the classical Wittig reaction involves the conversion of aldehydes and ketones to alkenes, a nonclassical variant can be applied to Weinreb amides. wikipedia.orglibretexts.orgnih.gov The reaction of this compound with a phosphorus ylide (a Wittig reagent) does not directly yield an alkene. Instead, it proceeds through a proposed oxaphosphetane intermediate, which then collapses to form an N-methyl-N-methoxy-enamine and triphenylphosphine (B44618) oxide. organic-chemistry.org This enamine intermediate is generally unstable and is hydrolyzed in situ during aqueous workup to yield a ketone. organic-chemistry.org This method offers an alternative, milder route to ketones compared to using highly reactive organometallic reagents. organic-chemistry.org
Elucidation of Reactivity Profiles of the Bromine Substituent on the Pyridine (B92270) Ring
The bromine atom at the C6 position of the pyridine ring is a versatile handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions or by conversion into an organometallic species.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. The bromo-substituent of this compound serves as an excellent electrophilic partner in these transformations. youtube.com
Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net It is widely used to form biaryl structures and is known for its tolerance of a wide range of functional groups, including the Weinreb amide. rsc.orgresearchgate.net
Sonogashira Coupling : This reaction creates a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov
Negishi Coupling : This reaction involves the coupling of the aryl bromide with an organozinc reagent. wikipedia.orgorganic-chemistry.org Negishi coupling is highly versatile, allowing for the formation of C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds, and is often noted for its high yields and stereospecificity. researchgate.net
These reactions allow for the direct extension of the molecular framework from the pyridine core, enabling the synthesis of complex derivatives while leaving the Weinreb amide available for subsequent transformations.
Table 3: Palladium-Catalyzed Cross-Coupling Reactions of this compound This table provides examples of different cross-coupling reactions to form C-C bonds at the C6 position.
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-Phenyl-N-methoxy-N-methylnicotinamide |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-(Phenylethynyl)-N-methoxy-N-methylnicotinamide |
| Negishi | Ethylzinc chloride | Pd(PPh₃)₄ | 6-Ethyl-N-methoxy-N-methylnicotinamide |
The bromine atom can be converted into a nucleophilic center via a magnesium-halogen exchange reaction. harvard.edu Treatment of this compound with an alkyl Grignard reagent, such as isopropylmagnesium chloride (often complexed with LiCl), at low temperatures induces an exchange to form the corresponding pyridyl Grignard reagent. researchgate.netresearchgate.net This transformation effectively reverses the polarity at the C6 position (umpolung). The newly formed organomagnesium species is a potent nucleophile and can be trapped in situ with a variety of electrophiles to introduce diverse functionalities onto the pyridine ring. This two-step sequence provides a powerful alternative to cross-coupling reactions for C-C bond formation and for the introduction of other functional groups.
Table 4: Products from Magnesium-Halogen Exchange and Electrophilic Quenching This table shows potential products formed by reacting the Grignard reagent of the title compound with various electrophiles.
| Exchange Reagent | Electrophile | Product |
| i-PrMgCl·LiCl | N,N-Dimethylformamide (DMF) | 6-Formyl-N-methoxy-N-methylnicotinamide |
| i-PrMgCl·LiCl | Iodine (I₂) | 6-Iodo-N-methoxy-N-methylnicotinamide |
| i-PrMgCl·LiCl | Benzaldehyde | (6-(Hydroxy(phenyl)methyl)pyridin-3-yl)(N-methoxy-N-methyl)methanone |
| i-PrMgCl·LiCl | Carbon dioxide (CO₂) | 5-(N-Methoxy-N-methylcarbamoyl)picolinic acid |
Investigation of Nucleophilic Aromatic Substitution (SNAr) Pathways
The pyridine ring, particularly when substituted with a halogen, is susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in heterocyclic chemistry. The bromine atom at the C6 position of this compound is activated towards displacement by nucleophiles due to the electron-withdrawing nature of the pyridine nitrogen and the amide substituent. This activation renders the C6 carbon electrophilic and prone to attack.
A variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur, can displace the bromide. While specific studies on this compound are not extensively documented in the literature, the reactivity can be inferred from studies on analogous 6-bromopyridine derivatives. Typically, these reactions are conducted in the presence of a base to generate the active nucleophile and often require elevated temperatures to proceed at a practical rate. acsgcipr.orgsemanticscholar.org The choice of solvent is also crucial, with polar aprotic solvents like DMF, DMSO, or NMP being commonly employed to facilitate the reaction. acsgcipr.org
Below is a representative table of SNAr reactions on related 6-bromopyridine compounds, illustrating the scope of this transformation.
Table 1: Representative SNAr Reactions on 6-Bromopyridine Analogues Note: The following data is based on reactions with analogous 6-bromopyridine derivatives and is intended to be illustrative of the expected reactivity.
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | Sodium Methoxide | - | Methanol | Reflux | 6-Methoxypyridine derivative | 85-95 |
| 2 | Benzylamine | K2CO3 | DMF | 100 | 6-(Benzylamino)pyridine derivative | 70-85 |
| 3 | Thiophenol | NaH | THF | 60 | 6-(Phenylthio)pyridine derivative | 80-90 |
| 4 | Morpholine | Cs2CO3 | Dioxane | 120 | 6-Morpholinopyridine derivative | 75-90 |
Transformations and Derivatizations of the Nicotinamide (B372718) Heterocycle
Beyond the displacement of the bromine atom, the nicotinamide scaffold of this compound offers further opportunities for chemical modification.
Functionalization of the pyridine ring at positions other than C6 can be achieved through methods such as directed ortho-metalation (DoM) or halogen-metal exchange followed by quenching with an electrophile. wikipedia.orgclockss.orgbaranlab.orgscribd.comuwindsor.caharvard.edu The amide functionality can act as a directing group, facilitating deprotonation at the adjacent C4 position by a strong base like an organolithium reagent. Subsequent treatment with an electrophile (e.g., an aldehyde, alkyl halide, or carbon dioxide) would introduce a new substituent at this position.
Alternatively, should the C6 bromine be exchanged for lithium using an alkyllithium reagent at low temperatures, the resulting organolithium species could potentially undergo a rearrangement or be trapped by an electrophile at a different position, although this is less common for simple bromopyridines.
The N-methoxy-N-methylamide (Weinreb amide) moiety is generally stable under a wide range of conditions. However, recent studies have revealed a novel homologative rearrangement of N-alkoxy-N-methylamides under the influence of a strong, non-nucleophilic base. nih.govrsc.orgrsc.org This transformation involves the deprotonation of the N-methyl group, which then acts as a formal methylene (B1212753) synthon, inserting into the N-O bond. nih.govrsc.org
The proposed mechanism commences with the deprotonation of the N-methyl group by a strong base, such as s-butyllithium in the presence of a chelating agent like PMDTA, to form an α-aminomethyl carbanion. nih.gov This intermediate then undergoes a spontaneous rearrangement involving the cleavage of the N-O bond to form an electrophilic iminium ion and an alkoxide. The liberated alkoxide then attacks the iminium ion, resulting in the formation of an N-acyl-N,O-acetal. nih.govrsc.org Deuterium labeling studies have confirmed that the methylene unit in the product originates from the N-methyl group of the starting amide. rsc.org
This reaction provides a unique pathway to functionalized N,O-aminal structures, expanding the synthetic utility of the Weinreb amide beyond its traditional role as an acylating agent. nih.gov
Table 2: Homologative Rearrangement of N-Alkoxy-N-methylamides Data extracted from studies on various N-alkoxy-N-methylamides. nih.govrsc.orgrsc.orgresearchgate.net
| Entry | Substrate (R group) | Base System | Product | Yield (%) |
| 1 | Phenyl | s-BuLi/PMDTA | N-(phenoxymethyl)benzamide | 85 |
| 2 | 4-Chlorophenyl | s-BuLi/PMDTA | N-(phenoxymethyl)-4-chlorobenzamide | 82 |
| 3 | 2-Thienyl | s-BuLi/PMDTA | N-(phenoxymethyl)thiophene-2-carboxamide | 75 |
| 4 | Cyclohexyl | s-BuLi/PMDTA | N-(phenoxymethyl)cyclohexanecarboxamide | 78 |
Strategic Role as a Versatile Synthetic Intermediate in Complex Organic Molecule Construction
The dual functionality of this compound makes it a powerful building block for the synthesis of complex organic molecules, particularly those containing heterocyclic frameworks.
The bromine atom and the Weinreb amide in this compound can be seen as two orthogonal synthetic handles. The bromine atom allows for the introduction of various substituents at the C6 position through either SNAr or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). ias.ac.in The Weinreb amide can then be converted into a ketone by reaction with an organometallic reagent, or reduced to an aldehyde. These carbonyl functionalities can then be used in subsequent cyclization reactions to form fused heterocyclic systems.
For example, a Suzuki coupling could be used to introduce an aryl group with an ortho-amino substituent at the C6 position. The Weinreb amide could then be converted to a ketone, which could undergo an intramolecular condensation with the amino group to form a fused quinoline-type structure. This strategy allows for the rapid assembly of complex polycyclic aromatic systems.
In the realm of total synthesis, this compound can be employed in both convergent and divergent approaches.
In a divergent synthesis , this compound can serve as a common intermediate from which a library of related compounds can be prepared. acs.orgrsc.orgnih.govresearchgate.net For instance, a variety of nucleophiles can be introduced at the C6 position via SNAr, while the Weinreb amide can be reacted with a range of organometallic reagents. This allows for the systematic variation of two different points of the molecule, facilitating the exploration of structure-activity relationships in medicinal chemistry programs.
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromo N Methoxy N Methylnicotinamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Connectivity
The ¹H NMR spectrum of 6-Bromo-N-methoxy-N-methylnicotinamide is expected to reveal distinct signals corresponding to the different sets of protons in the molecule. The pyridine (B92270) ring protons, being in an aromatic system, will resonate in the downfield region, typically between 7.0 and 9.0 ppm. The electron-withdrawing nature of the bromine atom and the amide group, as well as the nitrogen atom within the ring, will influence their precise chemical shifts.
The proton at position 2 (H-2) of the pyridine ring is anticipated to be the most deshielded due to its proximity to the ring nitrogen, appearing as a doublet. The proton at position 4 (H-4) would likely appear as a doublet of doublets, coupled to both H-2 and H-5. The proton at position 5 (H-5) is expected to be a doublet, coupled to H-4.
The N-methoxy (-OCH₃) and N-methyl (-NCH₃) groups will each give rise to a singlet in the upfield region of the spectrum, likely between 3.0 and 4.0 ppm, due to the absence of adjacent protons for coupling. The relative integration of these signals would confirm the presence of three protons for each of these methyl groups.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-2 | ~8.5 - 8.8 | Doublet (d) | ~2.0 - 3.0 | 1H |
| H-4 | ~7.8 - 8.2 | Doublet of Doublets (dd) | ~8.0 - 9.0, ~2.0 - 3.0 | 1H |
| H-5 | ~7.4 - 7.7 | Doublet (d) | ~8.0 - 9.0 | 1H |
| N-OCH₃ | ~3.5 - 3.8 | Singlet (s) | N/A | 3H |
Note: These are predicted values and actual experimental values may vary depending on the solvent and other experimental conditions.
Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Each unique carbon atom will produce a distinct signal. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically in the range of 165-175 ppm.
The carbon atoms of the pyridine ring will appear in the aromatic region (120-160 ppm). The carbon atom bonded to the bromine (C-6) will be significantly influenced by the halogen's electronegativity and is expected to be in the range of 140-150 ppm. The other pyridine carbons (C-2, C-3, C-4, C-5) will have distinct chemical shifts based on their position relative to the nitrogen, bromine, and amide substituents.
The carbons of the N-methoxy and N-methyl groups will resonate in the upfield region, typically between 30 and 60 ppm.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~165 - 170 |
| C-2 | ~150 - 155 |
| C-3 | ~130 - 135 |
| C-4 | ~138 - 142 |
| C-5 | ~122 - 126 |
| C-6 | ~142 - 146 |
| N-OCH₃ | ~55 - 65 |
Note: These are predicted values and actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, cross-peaks would be expected between H-4 and H-5, and between H-4 and H-2, confirming their adjacent positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each protonated carbon in the pyridine ring (C-2, C-4, C-5) by linking their respective ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected from the N-methyl and N-methoxy protons to the carbonyl carbon, and from the pyridine protons (H-2 and H-4) to the carbonyl carbon, confirming the attachment of the amide group at the C-3 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity. A NOESY spectrum could potentially show correlations between the H-2 proton and the N-methyl or N-methoxy protons, providing information about the preferred conformation of the amide group relative to the pyridine ring.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion. The presence of a bromine atom, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its M+2 peak, with nearly equal intensities. This isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule. The accurate mass measurement would allow for the unambiguous determination of the molecular formula, C₈H₉BrN₂O₂.
Theoretical HRMS Data for this compound
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
|---|
Note: These are theoretical values for the protonated molecule.
Analysis of Fragmentation Patterns for Structural Confirmation
In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of how the molecule fragments upon ionization. The fragmentation pattern of this compound would be expected to show characteristic losses of functional groups.
Plausible fragmentation pathways could include:
Loss of the methoxy (B1213986) group (-OCH₃): This would result in a significant fragment ion.
Loss of the N-methyl group (-CH₃): This would lead to another characteristic fragment.
Cleavage of the amide bond: This could occur on either side of the carbonyl group, leading to fragments corresponding to the bromopyridinylcarbonyl moiety and the N-methoxy-N-methylamine moiety.
Loss of the bromine atom: While less common as an initial fragmentation, it could occur in subsequent fragmentation steps.
The analysis of these fragment ions would provide further confirmation of the connectivity of the different parts of the molecule, corroborating the structural information obtained from NMR spectroscopy.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm the presence of its key structural motifs: the 6-bromopyridine ring and the N-methoxy-N-methylamide (Weinreb amide) moiety.
The analysis of the spectrum can be divided into several key regions:
Aromatic C-H Stretching: The pyridine ring contains aromatic C-H bonds, which typically exhibit stretching vibrations at wavenumbers just above 3000 cm⁻¹. These bands are often of weak to moderate intensity.
Aliphatic C-H Stretching: The methyl groups attached to the amide nitrogen (N-CH₃) and the methoxy group (O-CH₃) will show characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
Carbonyl (C=O) Stretching: The amide carbonyl group gives rise to one of the most intense and characteristic bands in the IR spectrum, often referred to as the Amide I band. For an N-methoxy-N-methylamide conjugated with an aromatic ring, this stretching vibration is anticipated in the 1650-1700 cm⁻¹ range. libretexts.org The exact position is influenced by the electronic effects of the bromopyridine ring.
Aromatic Ring Stretching: The C=C and C=N stretching vibrations within the pyridine ring produce a set of characteristic bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the ring influences the precise location and intensity of these absorptions.
Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex series of bands corresponding to C-N stretching, N-O stretching, C-O stretching, and various bending vibrations. The C-N stretch of the amide is expected around 1270 cm⁻¹. researchgate.net The characteristic absorption for the C-Br bond stretch is typically found at lower wavenumbers, generally in the 500-650 cm⁻¹ range.
The expected vibrational frequencies and their assignments for this compound are summarized in the table below.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Expected Intensity |
|---|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) | Weak-Medium |
| 3000-2850 | C-H Stretch | Aliphatic (-CH₃) | Medium |
| 1700-1650 | C=O Stretch (Amide I) | N-methoxy-N-methylamide | Strong |
| 1600-1450 | C=C and C=N Stretch | Aromatic (Pyridine Ring) | Medium-Strong, Multiple Bands |
| ~1270 | C-N Stretch | Amide | Medium |
| 1050-950 | N-O Stretch | N-methoxy Group | Medium |
| 650-500 | C-Br Stretch | Bromo-substituent | Medium-Strong |
X-ray Crystallography for Solid-State Structural Analysis and Conformation Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. wikipedia.org This technique yields precise information on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation and how it packs within a crystal lattice.
While a specific crystal structure for this compound is not publicly available, its solid-state structure can be predicted based on analyses of closely related compounds, such as other substituted nicotinamides and brominated pyridine derivatives. nih.govresearchgate.net
The analysis would reveal several critical structural features:
Ring and Amide Group Planarity: The pyridine ring is expected to be essentially planar. The amide functional group also has a strong preference for a planar geometry due to resonance stabilization. acs.org A key parameter would be the dihedral angle between the plane of the pyridine ring and the plane of the amide group. Steric interactions between the N-methyl and N-methoxy groups and the hydrogen atom at the C5 position of the pyridine ring could potentially lead to a slight twist from perfect coplanarity.
Conformation: The relative orientation of the carbonyl group and the pyridine ring is a crucial conformational feature. The molecule will adopt a conformation that minimizes steric hindrance while maximizing electronic stabilization.
Intermolecular Interactions: The crystal packing would likely be stabilized by a network of weak intermolecular interactions. Given the absence of strong hydrogen bond donors (like N-H or O-H), the packing would be governed by weaker forces such as C-H···O and C-H···N hydrogen bonds, dipole-dipole interactions from the polar amide group, and potentially π-π stacking interactions between the aromatic pyridine rings of adjacent molecules. The bromine atom could also participate in halogen bonding.
A hypothetical set of crystallographic data, based on similar reported structures, is presented below to illustrate the type of information obtained from such an analysis.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₈H₉BrN₂O₂ |
| Formula Weight | 245.08 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.0 |
| c (Å) | ~9.8 |
| β (°) | ~105 |
| Volume (ų) | ~960 |
| Z (Molecules per unit cell) | 4 |
| Density (calculated, g/cm³) | ~1.70 |
This comprehensive structural data, once obtained experimentally, would be invaluable for understanding the molecule's physical properties and its potential interactions in a biological or materials science context.
Computational Chemistry and Theoretical Investigations of 6 Bromo N Methoxy N Methylnicotinamide
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 6-Bromo-N-methoxy-N-methylnicotinamide. nih.gov These calculations can determine the distribution of electron density, the energies of molecular orbitals, and the nature of chemical bonds within the molecule. The presence of the bromine atom, the pyridine (B92270) ring, and the Weinreb amide moiety all contribute to a complex electronic landscape.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontiers of chemical reactivity. For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the bromine atom, while the LUMO is expected to be centered on the carbonyl group of the Weinreb amide, a region susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity.
Table 1: Calculated Electronic Properties of a Representative Nicotinamide (B372718) Derivative
| Property | Calculated Value | Method |
|---|---|---|
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d) |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-31G(d) |
| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G(d) |
Note: These are representative values for a related nicotinamide structure and the actual values for this compound would require specific calculations.
Theoretical Studies on Reaction Mechanisms and Transition State Energetics
This compound is a Weinreb-Nahm amide, a class of compounds known for their unique reactivity in forming ketones from organometallic reagents without the common side-product of tertiary alcohols. wikipedia.org Theoretical studies can illuminate the mechanism behind this selectivity. The key is the formation of a stable tetrahedral intermediate, which is stabilized by chelation of the metal ion between the carbonyl oxygen and the methoxy (B1213986) oxygen. youtube.com
Computational modeling can map the potential energy surface of the reaction between this compound and a nucleophile, such as a Grignard reagent. This allows for the identification of transition states and the calculation of their corresponding activation energies. The stability of the chelated intermediate can be quantified, explaining why it does not readily collapse to allow for a second nucleophilic addition until acidic workup. youtube.com
Prediction of Reactivity and Selectivity in Organic Transformations through Computational Modeling
Computational modeling is a valuable tool for predicting the reactivity and selectivity of this compound in various organic transformations. tuwien.at By calculating molecular descriptors such as atomic charges, Fukui functions, and electrostatic potentials, regions of the molecule that are most susceptible to electrophilic or nucleophilic attack can be identified.
For instance, in a reaction involving an electrophile, the pyridine nitrogen and the bromine atom would be predicted as likely sites of interaction. Conversely, for a nucleophilic attack, the carbonyl carbon of the Weinreb amide is the most probable target. acs.org Computational models can also predict the regioselectivity of reactions, such as in electrophilic aromatic substitution on the pyridine ring, by calculating the relative energies of the possible intermediates. researchgate.net
Conformational Analysis and Potential for Atropisomerism in Nicotinamide Derivatives
The three-dimensional structure of this compound is not static; the molecule can adopt various conformations due to rotation around its single bonds. Conformational analysis, using computational methods, can identify the most stable conformations and the energy barriers between them. The rotation around the bond connecting the pyridine ring to the carbonyl group is of particular importance.
The presence of the bromine atom at the 6-position of the pyridine ring introduces steric hindrance, which can restrict rotation around the C-C bond between the ring and the carbonyl group. This restricted rotation raises the possibility of atropisomerism, a type of stereoisomerism resulting from hindered rotation around a single bond. Computational studies can calculate the rotational energy barrier. If this barrier is high enough to allow for the isolation of individual atropisomers at room temperature, this would have significant implications for the molecule's application, particularly in a biological context where stereochemistry is crucial.
Broader Context and Future Research Directions in Brominated Nicotinamide Chemistry
Design and Synthesis of Novel Nicotinamide-Based Scaffolds for Academic Research
The academic pursuit of novel therapeutic agents and research tools frequently leverages the nicotinamide (B372718) scaffold due to its proven biological relevance. The design of new derivatives is a dynamic field, with researchers continuously developing innovative molecular architectures to address specific biological targets.
Key strategies in the design and synthesis of novel nicotinamide-based scaffolds include:
Scaffold Modification: Researchers have designed and synthesized novel nicotinamide derivatives by incorporating a diarylamine-modified scaffold, leading to compounds with potential as succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov
Bioisosteric Replacement: A two-step strategy involving azo-incorporation followed by bioisosteric replacement of the azo bond with a 1,2,4-oxadiazole (B8745197) motif has led to the discovery of potent agents against rice sheath blight disease. nih.gov
Tandem Reactions: A tandem four-component reaction has been developed to synthesize a novel class of nicotinamide derivatives known as nicotinimidamides, which are recognized as important drug intermediates. nih.gov
Target-Specific Design: Pyridine-3-carboxamide analogs have been specifically designed and synthesized to combat bacterial wilt in tomatoes caused by Ralstonia solanacearum. nih.govsemanticscholar.org The structure-activity relationship analysis revealed that the specific placement of substituents on the aromatic rings was crucial for their biological activity. nih.govsemanticscholar.org
Table 1: Examples of Novel Nicotinamide-Based Scaffolds and Their Research Applications Click on the headers to sort the table.
| Scaffold Type | Synthetic Strategy | Research Application | Source(s) |
|---|---|---|---|
| Diaryl-amine Modified Nicotinamide | Introduction of a diarylamine group | Succinate Dehydrogenase (SDH) inhibition, fungicidal activity | nih.gov |
| Azo-Incorporated/1,2,4-Oxadiazole Nicotinamide | Azo-incorporation and bioisosteric replacement | Antifungal agents for rice sheath blight | nih.gov |
| Nicotinimidamides | Tandem four-component reaction | Cytotoxic agents, drug intermediates | nih.gov |
| N-(4-phenylthiazol-2-yl) Nicotinamide Analogs | Multi-step synthesis targeting specific pathogen proteins | Agents against bacterial wilt in tomatoes | nih.govsemanticscholar.org |
| Pyridine (B92270) Carboxamide-Based Scaffolds | Amide coupling methodology | Anti-tubercular agents | asm.org |
Methodological Advancements in the Derivatization of Pyridine Carboxamides
The derivatization of the pyridine carboxamide core is essential for fine-tuning the physicochemical properties and biological activity of these molecules. Modern synthetic chemistry has provided a host of advanced methods to achieve these modifications with greater efficiency and control.
Recent methodological advancements include:
Electrochemical Synthesis: An environmentally friendly method for synthesizing pyridine carboxamides has been developed using an electrochemical approach. rsc.org This technique avoids the need for external chemical oxidants by using KI as a mediator and electrolyte in an aqueous medium. rsc.org
Novel Reagent-Mediated Synthesis: Chiral linear and macrocyclic pyridine carboxamides have been prepared starting from pyridine-2,6-dicarbonyl dichloride and reacting the intermediates with various aldehydes and ketones. mdpi.com
Derivatization for Analytical Applications: Pyridine-carboxylate derivatives of hydroxysteroids have been synthesized to improve their detection by liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). nih.gov The picolinoyl derivatization, in particular, proved to be a versatile method for sensitive and specific analysis. nih.gov
Catalyst-Free Amidation: A catalyst- and solvent-free amidation of pyridine carboxylic acids with amines has been achieved using microwave irradiation, offering a rapid and efficient alternative to conventional methods.
Table 2: Modern Methodologies for Pyridine Carboxamide Derivatization Click on the headers to sort the table.
| Method | Key Features | Application | Source(s) |
|---|---|---|---|
| Electrochemical Synthesis | External oxidant-free, uses aqueous medium | Synthesis of diverse pyridine carboxamides | rsc.org |
| Macrocyclization from Dicarbonyl Dichloride | Creates complex chiral structures | Synthesis of potential antimicrobial agents | mdpi.com |
| Picolinoyl Derivatization | Enhances ionization for mass spectrometry | Sensitive detection of hydroxysteroids | nih.gov |
| Microwave-Assisted Amidation | Catalyst-free, solvent-free, rapid | Efficient synthesis of amide bonds |
Exploration of Applications in the Synthesis of Functional Organic Materials and Metal-Organic Frameworks (MOFs)
Beyond their biological roles, nicotinamide and its derivatives are increasingly being explored as building blocks for advanced materials. Their rigid structure, coordination sites, and potential for functionalization make them attractive candidates for constructing functional organic materials and Metal-Organic Frameworks (MOFs).
MOFs are highly porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.comnih.gov The tunability of both the metal and organic components allows for the design of materials with specific properties for various applications. mdpi.com
MOF Synthesis: Nicotinamide-related structures, such as pyridine-based carboxylates, can serve as the organic linkers in MOF construction. nih.govacs.org By carefully selecting the metal centers and ligands, the pore size, morphology, and chemical environment of the MOF can be precisely controlled. mdpi.comacs.org
Applications of Nicotinamide-Based MOFs: These materials have shown significant promise in several areas:
Gas Capture and Separation: Lanthanide-based MOFs have demonstrated good adsorption of CO2 at room temperature and moderate selectivity over nitrogen and methane. nih.gov
Catalysis: MOFs can act as heterogeneous catalysts, with the metal centers serving as active sites. mdpi.com Some have been shown to be active in the oxidative carboxylation of olefins. nih.gov Nanomagnetic MOFs have been used as easily separable and recoverable catalysts in organic reactions. acs.org
Functional Organic Materials: Beyond MOFs, isoindigo derivatives, which share structural similarities in terms of rigid, planar, and electron-deficient cores, are used in the creation of organic solar cells, sensors, and organic field-effect transistors (OFETs). beilstein-journals.org
Table 3: Applications of Nicotinamide-Related Scaffolds in Materials Science Click on the headers to sort the table.
| Material Type | Building Block | Key Feature | Application | Source(s) |
|---|---|---|---|---|
| Metal-Organic Framework (MOF) | Pyridine carboxylates | High porosity, tunable structure | Gas separation, catalysis | mdpi.comnih.gov |
| Nanomagnetic MOF | Al-based MOF with Fe3O4 core | Magnetic separability, high stability | Heterogeneous catalysis | acs.org |
| Organic Solar Cells (OSCs) | Isoindigo derivatives | Planarity, high conjugation | Photovoltaics | beilstein-journals.org |
Implementation of Green Chemistry Principles in the Preparation and Utilization of N-Methoxy-N-methylnicotinamide Derivatives
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of nicotinamide derivatives is an area where these principles are being actively implemented to create more sustainable and efficient manufacturing routes.
Key green chemistry approaches include:
Biocatalysis: Enzymes are being used as catalysts to promote reactions under mild conditions. For instance, Novozym® 435, a lipase (B570770) from Candida antarctica, has been used to catalyze the synthesis of nicotinamide derivatives in environmentally friendly solvents like tert-amyl alcohol. nih.govrsc.org
Continuous-Flow Microreactors: The use of microreactors allows for shorter reaction times, improved yields, and better process control compared to traditional batch processes. nih.govrsc.org A green and concise synthesis of nicotinamide derivatives has been developed using this technology, reducing reaction times from 24 hours to 35 minutes. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation provides a tool for rapid, efficient, and often solvent-free reactions, significantly reducing energy consumption and waste. nih.govmdpi.com
Use of Renewable Feedstocks: Research is underway to produce pyridine compounds from renewable resources. One such method involves the thermo-catalytic conversion of glycerol (B35011) (a byproduct of biodiesel production) and ammonia (B1221849) over zeolite catalysts. rsc.org
Table 4: Comparison of Green vs. Conventional Synthesis Methods for Nicotinamide Derivatives Click on the headers to sort the table.
| Green Method | Conventional Method | Advantages of Green Method | Source(s) |
|---|---|---|---|
| Biocatalysis in Flow Microreactor | Batch reaction with chemical coupling agents | Shorter reaction time (35 min vs. 24 h), higher yields (81-89%), reusable catalyst, green solvent | nih.govrsc.org |
| Microwave-Assisted Synthesis | Conventional heating | Shorter reaction time (5-7 min vs. 6-9 h), higher yields (90-94% vs. 73-84%) | nih.gov |
| Thermo-catalysis from Glycerol | Petrochemical-based synthesis | Utilizes renewable feedstock | rsc.org |
| Electrochemical Synthesis | Use of stoichiometric chemical oxidants | Avoids hazardous reagents, uses green solvent (water) | rsc.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Bromo-N-methoxy-N-methylnicotinamide, and how do reaction conditions influence yield?
- Methodological Answer : A multi-step synthesis is typically employed, starting with nicotinamide derivatives. For example:
-
Step 1 : Bromination at the 6-position of the pyridine ring using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C).
-
Step 2 : Methoxy-methylation via nucleophilic substitution using methoxy-methylamine in the presence of a coupling agent like EDCI/HOBt .
-
Key Variables : Temperature, solvent polarity, and stoichiometric ratios of reagents significantly impact yield. For brominated pyridines, excess brominating agents may lead to di-substitution byproducts, requiring careful monitoring .
Reaction Step Reagents/Conditions Yield Range Key Challenges Bromination NBS, DMF, 0–5°C 60–75% Di-substitution Methoxy-methylation MeONHMe, EDCI/HOBt 50–65% Competing hydrolysis
Q. How can this compound be characterized to confirm structural integrity?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : H and C NMR to verify substitution patterns (e.g., methoxy group at δ 3.3–3.5 ppm, bromine-induced deshielding at C6).
- HRMS : Confirm molecular weight (expected , ~261.04 g/mol) .
- HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromine substituent.
- Moisture : Avoid aqueous environments due to potential hydrolysis of the methoxy-methylamide group.
- Hazards : Brominated compounds may release HBr under acidic conditions; use fume hoods and neutralization protocols .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The 6-bromo group serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling).
- Optimization Tips :
- Use Pd(PPh) as a catalyst with aryl boronic acids in THF/NaCO.
- Microwave-assisted conditions (100°C, 15 min) improve regioselectivity and reduce side reactions .
- Data Contradiction Note : Some studies report lower yields with bulkier aryl partners due to steric hindrance; consider using Buchwald-Hartwig amination as an alternative .
Q. What computational strategies can predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR or MAPK). Focus on the bromine’s hydrophobic interactions and the amide’s hydrogen-bonding potential.
- QSAR Models : Train models using descriptors like logP, polar surface area, and Hammett constants for bromine .
- Limitations : Computational predictions may conflict with in vitro assays due to solvent effects; validate with enzyme inhibition assays (IC) .
Q. How should researchers address contradictions in pharmacological data for brominated nicotinamide derivatives?
- Methodological Answer :
- Root-Cause Analysis : Compare assay conditions (e.g., cell lines, incubation time, solvent DMSO concentration).
- Case Study : Discrepancies in IC values for similar compounds may arise from differential membrane permeability or metabolic stability .
- Resolution Framework :
Replicate experiments using standardized protocols.
Perform meta-analyses of published data to identify trends.
Use orthogonal assays (e.g., SPR vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
